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Compound of Interest

Compound Name: Isovitexin

Cat. No.: B1630331 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Isovitexin, a C-glycosylflavone found in various medicinal plants, has garnered significant

interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and

anti-cancer activities. As with any compound intended for therapeutic development, a thorough

understanding of its toxicity profile is paramount. This technical guide provides a

comprehensive overview of the preliminary toxicity studies conducted on Isovitexin, presenting

quantitative data, detailed experimental protocols, and insights into the molecular signaling

pathways involved.

Quantitative Toxicity Data
The following tables summarize the key quantitative findings from acute, sub-chronic, and in

vitro toxicity studies of Isovitexin and plant extracts containing it.

Table 1: Acute and Sub-Chronic Oral Toxicity of
Isovitexin-Containing Extract in Rats
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Study
Type

Guideline Species Vehicle

Dose
Levels
Tested
(mg/kg
body
weight)

Key
Findings

Referenc
e

Acute Oral

Toxicity

(Limit Test)

OECD 420 Rat (SD) 0.5% CMC 5000

LD50 >

5000

mg/kg. No

mortality or

clinical

signs of

toxicity

observed.

[1]

28-Day

Sub-

Chronic

Oral

Toxicity

OECD 407 Rat (SD) 0.5% CMC 750, 1250,

2500

No-

Observed-

Adverse-

Effect

Level

(NOAEL) =

2500

mg/kg. No

significant

adverse

effects on

body

weight,

hematolog

y, clinical

chemistry,

or

histopathol

ogy. A

dose-

dependent

increase in

[1]
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serum urea

was noted.

Note: The studies were conducted on a standardized methanolic extract of Ficus deltoidea

leaves, containing Isovitexin.

Table 2: In Vitro Cytotoxicity of Isovitexin
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Cell Line Assay Type
Exposure
Time

IC50 Value
(µM)

Observatio
ns

Reference

Human Colon

Cancer

(HCT116)

CCK-8 Not Specified 29.79 ± 2.32

Dose-

dependent

inhibition of

cell

proliferation.

Human Colon

Cancer

(LoVo)

CCK-8 Not Specified 19.31 ± 2.49

Dose-

dependent

inhibition of

cell

proliferation.

Human Colon

Cancer

(HT29)

CCK-8 Not Specified 37.24 ± 2.56

Dose-

dependent

inhibition of

cell

proliferation.

Human Colon

Cancer

(SW480)

CCK-8 Not Specified 33.53 ± 2.45

Dose-

dependent

inhibition of

cell

proliferation.

Human

Colonic

Epithelial

Cells

(HCECs)

CCK-8 Not Specified > 80

Little to no

cytotoxicity

observed.

Human

Breast

Cancer

(MCF-7)

Not Specified Not Specified
< 0.01 (10

nM)

Induced 46%

apoptosis.
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Human

Keratinocyte

(HaCaT)

MTT 24 h > 50

No significant

change in cell

viability at

concentration

s up to 50

µM.

Mouse

Macrophage

(RAW 264.7)

MTT 24 h > 100 µg/mL

No significant

toxicity up to

100 µg/mL.

Significant

cytotoxicity at

200 µg/mL.

Table 3: Genotoxicity of Isovitexin-Containing Extract
Test
System

Guideline
/Method

Strains/C
ells Used

Metabolic
Activatio
n (S9)

Concentr
ations
Tested

Results
Referenc
e

Bacterial

Reverse

Mutation

Assay

(Ames

Test)

OECD 471

Salmonella

typhimuriu

m TA98,

TA100

With and

without

Up to 500

mg/plate

Non-

mutagenic.

No

increase in

revertant

colonies.

[1]

Experimental Protocols
This section details the methodologies employed in the key toxicity studies cited.

Acute Oral Toxicity Study (OECD Guideline 420: Fixed
Dose Procedure)

Objective: To determine the acute oral toxicity of a substance.

Test Animals: Healthy, young adult Sprague-Dawley rats (female).
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Housing and Feeding: Animals are housed in standard conditions with controlled

temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are

provided ad libitum, except for an overnight fast before substance administration.

Dose Administration: A limit dose of 5000 mg/kg body weight of the test substance (dissolved

in a suitable vehicle like 0.5% carboxymethyl cellulose) is administered to a single group of

animals by oral gavage. A control group receives the vehicle alone.

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin,

fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous

systems, and somatomotor activity and behavior pattern), and changes in body weight for 14

days.

Endpoint: The study determines if the LD50 is above or below the limit dose. A gross

necropsy of all animals is performed at the end of the observation period.

28-Day Sub-Chronic Oral Toxicity Study (OECD
Guideline 407)

Objective: To evaluate the potential adverse effects of a substance following repeated oral

administration for 28 days.

Test Animals: Healthy, young adult Sprague-Dawley rats (both sexes).

Experimental Groups: At least three dose groups and a control group (vehicle only) are used,

with an equal number of male and female animals in each group.

Dose Administration: The test substance is administered daily by oral gavage at the same

time each day for 28 consecutive days.

Observations:

Clinical Observations: Daily checks for signs of toxicity and mortality.

Body Weight and Food/Water Consumption: Recorded weekly.
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Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study

for analysis of parameters such as red and white blood cell counts, hemoglobin, platelets,

and markers of liver and kidney function.

Gross Necropsy and Histopathology: All animals are subjected to a full gross necropsy.

Organs are weighed, and tissues are preserved for microscopic examination.

Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL).

Bacterial Reverse Mutation Test (Ames Test - OECD
Guideline 471)

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse

mutations in histidine-requiring strains of Salmonella typhimurium.

Test Strains: Multiple strains of S. typhimurium (e.g., TA98, TA100) are used to detect

different types of mutations (frameshift and base-pair substitutions).

Metabolic Activation: The test is performed with and without the addition of a mammalian

metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in

mammals.

Procedure:

The test substance at various concentrations is mixed with the bacterial tester strain and,

if applicable, the S9 mix.

This mixture is then plated on a minimal glucose agar medium lacking histidine.

The plates are incubated at 37°C for 48-72 hours.

Endpoint: The number of revertant colonies (colonies that have regained the ability to

synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-

dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Cytotoxicity Assay (MTT Assay)
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Objective: To assess the cytotoxic effect of a substance on cultured cells by measuring their

metabolic activity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to

a purple formazan product. The amount of formazan produced is proportional to the number

of viable cells.

Procedure:

Cells are seeded in a 96-well plate and allowed to attach.

The cells are then treated with various concentrations of the test substance for a specific

duration (e.g., 24, 48, or 72 hours).

After the treatment period, the MTT reagent is added to each well, and the plate is

incubated for a few hours.

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

The absorbance of the resulting purple solution is measured using a microplate reader at

a specific wavelength (e.g., 570 nm).

Endpoint: The half-maximal inhibitory concentration (IC50), the concentration of the

substance that causes a 50% reduction in cell viability, is calculated.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially involved in Isovitexin's

toxicological and protective effects, as well as a typical experimental workflow for assessing

cytotoxicity.
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Cytotoxicity Assessment Workflow
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Isovitexin's effect on PI3K/Akt/mTOR pathway
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Isovitexin's modulation of MAPK/NF-κB pathway
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Activation of the Nrf2 pathway by Isovitexin

Conclusion
The preliminary toxicity data for Isovitexin suggests a favorable safety profile. In vivo studies

on an Isovitexin-containing extract indicate a high LD50 and a high NOAEL in sub-chronic

studies. In vitro studies demonstrate selective cytotoxicity towards cancer cells over normal

cells. Furthermore, genotoxicity assays have not revealed any mutagenic potential. The

modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK, NF-κB, and Nrf2

appears to be central to both its therapeutic and toxicological effects. Further comprehensive

toxicity studies on pure Isovitexin, including chronic toxicity, reproductive toxicity, and
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carcinogenicity, are warranted to fully establish its safety for potential clinical applications. This

guide serves as a foundational resource for researchers and drug development professionals

in the continued investigation of Isovitexin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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